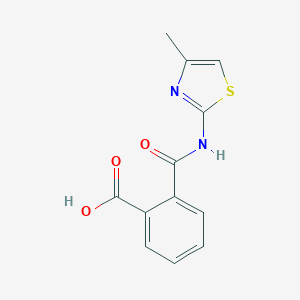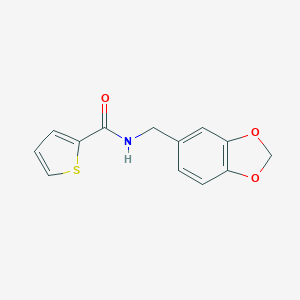
N-(4-Methyl-thiazol-2-yl)-phthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-thiazol-2-yl)-phthalamic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the thiazole family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
N-(4-Methyl-thiazol-2-yl)-phthalamic acid is believed to act as a competitive inhibitor of certain enzymes, such as carbonic anhydrase. It may also have other mechanisms of action, such as the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, this compound may have limitations in terms of its specificity and selectivity for certain enzymes and proteins.
Direcciones Futuras
There are several future directions for research on N-(4-Methyl-thiazol-2-yl)-phthalamic acid. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as in the treatment of cancer or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Métodos De Síntesis
N-(4-Methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methylthiazole-2-carboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
N-(4-Methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of potential applications in scientific research. It has been used as a ligand for the study of protein-ligand interactions, as well as a tool for the identification of new drug targets. This compound has also been used as a probe for the study of enzyme activity and inhibition.
Propiedades
Fórmula molecular |
C12H10N2O3S |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3S/c1-7-6-18-12(13-7)14-10(15)8-4-2-3-5-9(8)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15) |
Clave InChI |
DNTCZUHQOQFZCB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
